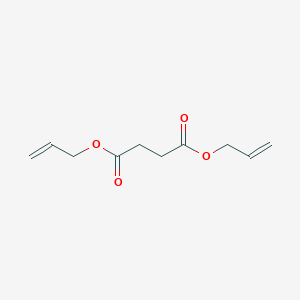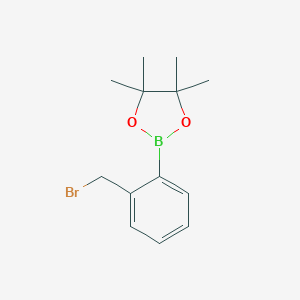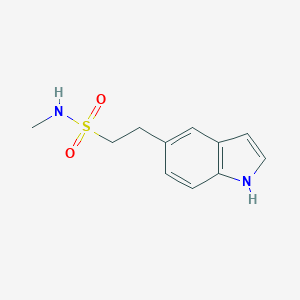
2-(1H-吲哚-5-基)-N-甲基乙磺酰胺
描述
The compound "2-(1H-Indol-5-yl)-N-methylethanesulfonamide" is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their diverse pharmacological properties, including their role as antagonists for various receptors such as the 5-HT6 receptor , neuropeptide Y Y5 receptor , and carbonic anhydrase inhibitors . The structural modifications on the indole ring, particularly at the 5-position with a sulfonamide group, are critical for the biological activity of these compounds.
Synthesis Analysis
The synthesis of indole derivatives often involves the formation of the indole ring followed by functionalization at specific positions. For instance, N1-arylsulfonyl indole derivatives with substitutions at the 3-position have been synthesized for their high affinity for the 5-HT6 receptor . Similarly, N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines were prepared via reductive amination and cyclization, followed by N-acylation and reduction to yield compounds with nanomolar affinity for the neuropeptide Y Y5 receptor . The one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions has also been reported .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with non-planar geometries and significant deviations from ideal tetrahedral geometry around substituents such as the sulfonyl group. For example, in N-Methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline, the indole system is not strictly planar, and the dihedral angle between the fused rings is small. The molecular packing is influenced by C-H...pi and C-H...O hydrogen bonds .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. The reactivity can be influenced by the presence of substituents that can act as electron-donating or electron-withdrawing groups. For instance, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole under the 1,4-addition scheme leads to the formation of biologically active compounds . Vinylsulfones and vinylsulfonamides, which can be synthesized from indole derivatives, are known for their biological activities and their use as active agents in various addition and electrocyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as their spectroscopic characteristics, can be studied using techniques like 1H NMR and FT-IR. Density Functional Theory (DFT) calculations can assist in understanding the molecular and electronic structures and in spectral assignments . The biological evaluation of these compounds often includes testing against various bacterial strains and enzymes, where some derivatives show high activity as antibacterial agents or enzyme inhibitors . Molecular docking studies can support the experimental observations by revealing the binding affinities of the compounds with target enzymes .
科学研究应用
化学合成和生物活性
吲哚衍生物(如 2-(1H-吲哚-5-基)-N-甲基乙磺酰胺)由于其重要的生物活性,在许多天然和合成化合物的合成中至关重要。研究表明,通过涉及吲哚的反应可以合成新的衍生物,这些衍生物具有潜在的生物活性。这些衍生物可以表现出多种活性,包括酶抑制和治疗特定疾病。例如,某些合成的磺酰胺对来自真菌病原体的 β-碳酸酐酶表现出有效的抑制作用,表明它们在治疗由新型隐球菌和白色念珠菌等真菌引起的感染中具有潜力 (Avdeenko 等人,2020) (Güzel 等人,2010) (Güzel 等人,2010)。
化学反应和性质
吲哚衍生物与不同化学试剂的反应性形成了合成多种化合物的基础。例如,N-(多氯乙叉烯)芳基和 -三氟甲磺酰胺与吲哚反应,得到相应的 N-[2,2-二氯(或 2,2,2-三氯)-1-(1H-吲哚-3-基)乙基]-取代的磺酰胺。这些化合物的结构及其反应条件对于理解它们在包括药物在内的各个领域的潜在应用至关重要 (Kondrashov 等人,2008)。
潜在的治疗应用
吲哚衍生物在治疗应用中显示出潜力。例如,某些 1-(2-氨基乙基)-3-(芳基磺酰基)-1H-吲哚被鉴定为 5-HT6 受体配体,表明它们在神经治疗中的潜力。类似地,(R)-1-(1H-吲哚-3-基)丙烷-2-胺因其对癌细胞系的体外选择性抑制而显示出前景,突出了它们在癌症治疗中的潜力 (Bernotas 等人,2004) (Peng 等人,2013)。
属性
IUPAC Name |
2-(1H-indol-5-yl)-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMUBLAPJLGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541746 | |
| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-5-yl)-N-methylethanesulfonamide | |
CAS RN |
98623-50-8 | |
| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

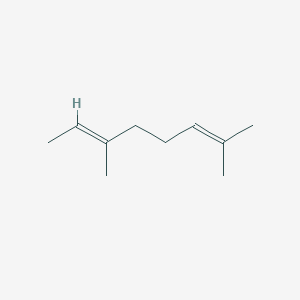
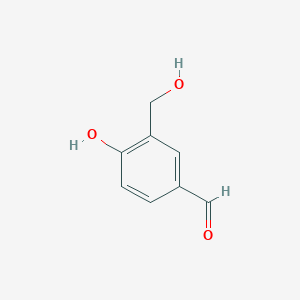
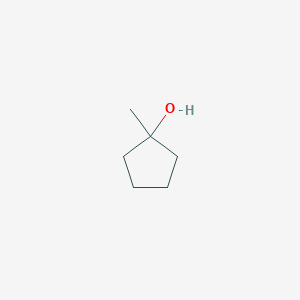
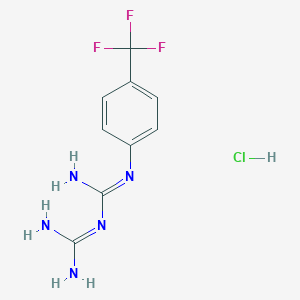
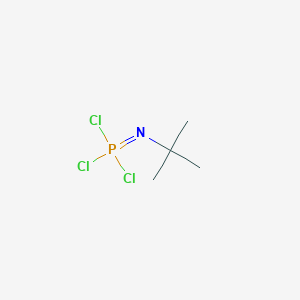
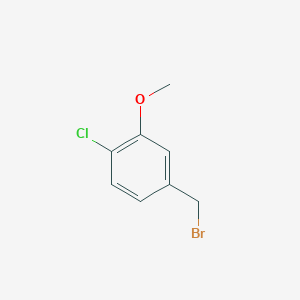
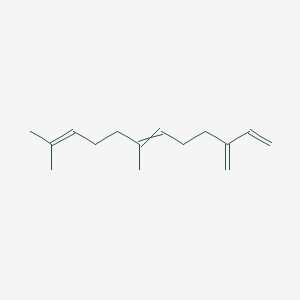
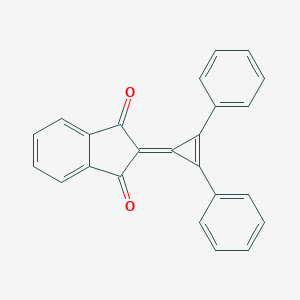
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)


